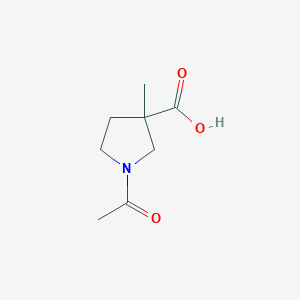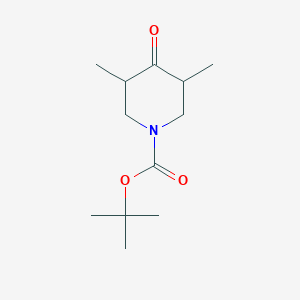
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (AMPCA) is a naturally-occurring organic compound that is involved in a variety of biochemical and physiological processes. It is a structural isomer of the more commonly known 1-methylpyrrolidine-3-carboxylic acid (MPCA). AMPCA has been the subject of numerous scientific studies, and its role in a variety of physiological and biochemical processes has been elucidated.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Organic Chemistry
Microwave Assisted Synthesis and Antimicrobial Activity of Novel Pyrrolidine Derivatives
Microwave-assisted synthesis techniques have significantly improved the yield of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. This method has been developed to offer encouraging results, leading to the synthesis of target compounds efficiently. Spectroscopic methods have confirmed the structures of these products. Among these, 1-acetyl-2-benzylpyrrolidine-2-carboxamide has been determined as the most potent product in terms of antimicrobial activity (Sreekanth & Jha, 2020).
Marine Natural Products
Isolation and Synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5- carboxylic acid from Cliona tenuis
The isolation of compounds like (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid from marine sources such as the sponge Cliona tenuis signifies the importance of marine natural products in research. The accurate determination of the structure of these compounds, including their absolute stereochemistry through spectral data, chemical transformations, and total synthesis, underscores the significant role of marine biodiversity in providing unique chemical entities for scientific study. This particular compound was initially reported as pyrostatin B, a N-acetyl-beta-d-glucosaminidase inhibitor, but was later characterized and its structure was revised, demonstrating the complex and evolving nature of chemical identification and synthesis in marine natural product research (Castellanos et al., 2006).
Advanced Analytical Techniques
Electrogenerated Chemiluminescence Derivatization Reagents for Carboxylic Acids and Amines in High-Performance Liquid Chromatography
The advancement in analytical techniques is evident in the development of selective and sensitive derivatization reagents for carboxylic acids, such as 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP). These compounds, when used in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, demonstrate high sensitivity and selectivity. This indicates the growing sophistication and refinement of analytical methods, which are vital for precise and accurate chemical analysis in various research fields. The application of these techniques in the analysis of free fatty acids and primary amines like histamine underlines their broad applicability and potential in scientific research (Morita & Konishi, 2002).
Propriétés
IUPAC Name |
1-acetyl-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(2,5-9)7(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPONDCWRZQZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)









